2-Bromo-5-fluoro-4-methylbenzaldehyde
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Overview
Description
2-Bromo-5-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives can interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that benzaldehyde derivatives can undergo various reactions, such as carbonylative stille couplings, isomerization, intramolecular heck reactions, knoevenagel condensation, cyclization of n - (α-methyl- p -methoxybenzyl)-imino-esters, and imination and oxidative heterocyclization / carbonylation .
Biochemical Pathways
Benzaldehyde derivatives are known to influence various biochemical pathways, depending on their specific substituents and the biological context .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Benzaldehyde derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
It is known that bromo and fluoro groups in the benzene ring can participate in various reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, potentially interacting with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that the compound can participate in free radical reactions , which could potentially lead to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-4-methyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine or fluorine atoms.
Major Products:
Oxidation: 2-Bromo-5-fluoro-4-methylbenzoic acid.
Reduction: 2-Bromo-5-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-fluoro-4-methylbenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 2-Bromo-4-methylbenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
Comparison: 2-Bromo-5-fluoro-4-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in chemical synthesis compared to its analogs, which may only have one halogen substituent .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-methylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDXMZSJZPGBRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652925 |
Source
|
Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-21-7 |
Source
|
Record name | 2-Bromo-5-fluoro-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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